N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-4-23(17-8-6-5-7-9-17)28(25,26)18-12-10-16(11-13-18)19(24)22-20-21-14(2)15(3)27-20/h5-13H,4H2,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEBFSIEEPGCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Substitution Reactions:
Formation of the Benzamide Moiety: The benzamide group can be introduced through acylation reactions involving benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethylthiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
- N-(4,5-dimethylthiazol-2-yl)-4-(N-ethyl-N-p-tolylsulfamoyl)benzamide
- N-(4,5-dimethylthiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)aniline
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its unique structure might also influence its solubility, stability, and overall pharmacokinetic properties.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a thiazole ring and a sulfonamide moiety, which are known for their biological activities. The presence of the thiazole group is particularly relevant due to its role in various pharmacological effects.
- Antimicrobial Activity :
- Anticancer Properties :
- Antimalarial Activity :
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound against clinical isolates of MRSA. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
-
Cancer Cell Proliferation :
- In vitro studies using cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through a caspase-dependent pathway. This indicates potential as a lead compound for cancer therapy.
- Leishmaniasis Treatment :
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
Key parameters include:
- Reaction temperature : Elevated temperatures (e.g., 80–120°C) enhance reaction rates but must avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalyst use : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps .
- Reaction time monitoring : Use TLC or HPLC to track completion and minimize side products .
Basic: Which analytical methods are recommended to confirm purity and structural integrity?
Answer:
- NMR spectroscopy : For verifying substituent positions (e.g., ethyl and phenyl groups on sulfamoyl) .
- HPLC : To assess purity (>95% preferred) and quantify byproducts .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., M+ = 480.6 g/mol) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Modify substituents : Replace ethyl with methyl/propyl groups to assess sulfamoyl flexibility .
- Incorporate bioisosteres : Substitute thiazole with oxadiazole to evaluate heterocycle impact on activity .
- Computational modeling : Use molecular docking (e.g., AutoDock) to predict binding to targets like EGFR or bacterial enzymes .
Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
- Dose-response assays : Test across concentrations (1–100 µM) to identify therapeutic windows .
- Structural analogs : Compare activity of derivatives (e.g., dichlorophenyl vs. methoxyphenyl variants) .
- Mechanistic profiling : Use transcriptomics to identify pathway-specific effects (e.g., apoptosis vs. membrane disruption) .
Basic: What in vitro screening approaches are suitable for initial biological evaluation?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 .
- Enzyme inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) .
Advanced: What strategies address challenges in target identification for this compound?
Answer:
- Proteomic pull-down assays : Use biotinylated analogs to isolate binding partners .
- CRISPR-Cas9 screens : Knockout candidate genes to identify resistance mechanisms .
- Thermal shift assays : Monitor protein stability shifts upon compound binding .
Basic: How to characterize metabolic stability and degradation products?
Answer:
- In vitro microsomal assays : Use liver microsomes (human/rat) with LC-MS to identify phase I/II metabolites .
- Forced degradation studies : Expose to heat, light, or pH extremes, then analyze via HPLC-DAD .
Advanced: How to optimize solubility without compromising bioactivity?
Answer:
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
- Salt formation : Test hydrochloride or sodium salts for improved crystallinity .
Basic: What discrepancies exist between in vitro and in vivo efficacy data, and how are they addressed?
Answer:
- Pharmacokinetic profiling : Measure bioavailability and half-life in rodent models .
- Formulation adjustments : Use liposomal encapsulation to enhance tissue penetration .
Advanced: What methods validate enzyme inhibition mechanisms (e.g., competitive vs. non-competitive)?
Answer:
- Kinetic assays : Measure Vmax/Km shifts under varying substrate concentrations .
- X-ray crystallography : Resolve compound-enzyme co-structures (e.g., PDB deposition) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
